7-Fluoroindolizine
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Overview
Description
7-Fluoroindolizine is a fluorinated derivative of indolizine, a nitrogen-containing heterocycle. Indolizine itself is an important fundamental ring system due to its similarity to indole, and it is commonly found in natural products in its fully reduced form .
Preparation Methods
The synthesis of 7-Fluoroindolizine can be achieved through several methods, including cycloadditions, cyclocondensations, and radical cyclization/cross-coupling reactions . One common synthetic route involves the 1,3-dipolar cycloaddition of difluoro-substituted pyridinium ylides, followed by dehydrofluorination and dehydrogenation . Industrial production methods often utilize palladium-catalyzed reactions, such as the tandem Suzuki-Miyaura coupling and direct arylation of gem-dibromoolefins with boronic acids .
Chemical Reactions Analysis
7-Fluoroindolizine undergoes various chemical reactions, including:
Oxidation: Oxidative coupling reactions are common, often using reagents like manganese dioxide (MnO2).
Reduction: Reduction reactions can be performed using hydride donors.
Substitution: Electrophilic substitution reactions are facilitated by the electron-rich nature of the indolizine ring.
Cycloadditions: 1,3-dipolar cycloadditions with pyridinium ylides are a notable example.
Common reagents used in these reactions include difluorocarbene generation conditions (ultrasound, CF2Br2/Pb/Bu4NBr), dimethyl maleate, and fumaronitrile . Major products formed from these reactions include various fluorinated indolizine derivatives with different substituents at the pyrrole and pyridine rings .
Scientific Research Applications
7-Fluoroindolizine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Fluoroindolizine involves its interaction with various molecular targets and pathways. The fluorine atom’s high electronegativity and small size allow it to form strong hydrogen bonds and enhance the compound’s lipophilicity and metabolic stability . These properties enable this compound to effectively interact with biological targets, such as enzymes and receptors, leading to its diverse biological activities .
Comparison with Similar Compounds
7-Fluoroindolizine can be compared with other fluorinated indolizine derivatives, such as 7-fluoroindole and 7-hydroxyindole . While these compounds share similar structural features, this compound is unique due to its specific substitution pattern and enhanced biological properties . Other similar compounds include indole, 7-hydroxyindole, and 3-indolylacetonitrile .
Properties
Molecular Formula |
C8H6FN |
---|---|
Molecular Weight |
135.14 g/mol |
IUPAC Name |
7-fluoroindolizine |
InChI |
InChI=1S/C8H6FN/c9-7-3-5-10-4-1-2-8(10)6-7/h1-6H |
InChI Key |
GNKJTJOVHFYZOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CC(=CC2=C1)F |
Origin of Product |
United States |
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